(-)-Lariciresinol is a naturally occurring lignan, a type of polyphenol found in various plant species. [, ] It is classified as a furofuran lignan due to its characteristic structure containing a 2,5-diaryl-3,4-dimethyltetrahydrofuran moiety. [] (-)-Lariciresinol plays a crucial role in scientific research as a model compound for studying lignan biosynthesis and as a potential source of bioactive compounds. [, , ] It is often found as a glucoside, meaning it is attached to a glucose molecule, which can affect its bioavailability and activity. [, , , ]
(-)-Lariciresinol is a naturally occurring lignan, a class of chemical compounds derived from phenylpropanoid precursors. It is known for its potential health benefits and its role in plant defense mechanisms. This compound is particularly notable for its antioxidant properties and its ability to modulate various biological processes, making it a subject of interest in both pharmacological and nutritional research.
(-)-Lariciresinol is primarily sourced from plants, especially those in the Lamiaceae family and other woody species. It can be derived from the enzymatic conversion of pinoresinol, which itself originates from the dimerization of monolignols, such as coniferyl alcohol. The biosynthesis of (-)-lariciresinol involves specific enzymatic pathways that facilitate its formation from precursor compounds .
(-)-Lariciresinol belongs to the class of lignans, which are polyphenolic compounds characterized by their unique chemical structure comprising two phenylpropanoid units linked by a carbon-carbon bond. It is categorized under the subclass of 8-8' lignans due to the specific arrangement of its carbon skeleton.
The synthesis of (-)-lariciresinol can be achieved through various methods, including:
The enzymatic pathway for synthesizing (-)-lariciresinol from pinoresinol involves a two-step reduction process facilitated by PLRs. The reaction conditions, such as temperature, pH, and substrate concentration, play crucial roles in optimizing yield and purity.
The molecular structure of (-)-lariciresinol features two phenyl rings connected by a central carbon-carbon bond. Its chemical formula is , and it has a molecular weight of approximately 360.4 g/mol. The stereochemistry at various positions contributes to its specific biological activities.
(-)-Lariciresinol undergoes several chemical reactions, including:
The reaction mechanisms often involve hydride transfer processes and are sensitive to the reaction environment (e.g., solvent choice, temperature). High-performance liquid chromatography (HPLC) and mass spectrometry are commonly employed for analyzing reaction products and determining purity .
The mechanism through which (-)-lariciresinol exerts its biological effects is multifaceted:
Research indicates that (-)-lariciresinol may enhance the activity of certain antioxidant enzymes while inhibiting others involved in inflammatory responses .
(-)-Lariciresinol has garnered attention for its potential applications in:
(-)-Lariciresinol biosynthesis is catalyzed by NADPH-dependent pinoresinol-lariciresinol reductases (PLRs), which perform stereospecific reductions. PLRs function as homodimers with each monomer comprising an N-terminal NADPH-binding domain (NBD) and a C-terminal substrate-binding domain (SBD). The catalytic pocket forms at the interface of both monomers, creating a groove with a positively charged region (associated with NBD) and a hydrophobic region (associated with SBD) that accommodates lignan substrates [1].
The enzymatic cascade initiates with the stereospecific reduction of (+)-pinoresinol to (+)-lariciresinol, followed by further reduction to (-)-secoisolariciresinol. Structural analyses of Isatis indigotica PLR1 (IiPLR1) and Arabidopsis thaliana PrRs (AtPrR1/2) reveal that NADP⁺ binds tightly via a conserved GXXGXXG motif, while catalytic residue Lys144 (numbering in IiPLR1) protonates the substrate during reduction. A critical structural element is the flexible β4 loop that acts as a dynamic "lid" over the catalytic pocket. This loop undergoes conformational changes upon NADPH binding, transitioning from disordered (apo-enzyme) to ordered (holo-enzyme) states to facilitate substrate access and product release [1].
Table 1: Heterologous Production Yields of Lariciresinol and Precursors in Engineered Systems
Host System | Enzymes Expressed | Substrate | Product | Yield | Reference Context |
---|---|---|---|---|---|
E. coli (shaker flask) | pCDF-Duet-Prx02-PsVAO | Eugenol | (+)-Pinoresinol | 698.9 mg/L | [5] |
E. coli (multicellular one-pot) | PsVAO, CgL1, IiPLR1 | Eugenol | (+)-Lariciresinol | 434.08 mg/L | [5] |
E. coli (multicellular one-pot) | PsVAO, CgL1, IiPLR1, PpSIRD | Eugenol | (-)-Secoisolariciresinol | 96.81 mg/L | [5] |
E. coli whole-cell | Vanillyl-alcohol oxidase, laccase CgL1, AtPrR2 | Eugenol | (+)-Pinoresinol (enriched) | 876 µM (98% ee) | [3] |
The stereochemical outcome of (-)-lariciresinol biosynthesis is governed by precise molecular interactions within PLR active sites. Crystal structures of IiPLR1 and AtPrR2 in substrate-bound states demonstrate that residue 98 (located on the β4 loop) acts as a stereochemical gatekeeper. In PLRs producing (-)-lariciresinol (e.g., IiPLR1), this position is occupied by smaller residues (e.g., serine), creating sufficient space to accommodate both (+)-pinoresinol and (+)-lariciresinol substrates. Conversely, in pinoresinol-specific reductases like AtPrR2, bulkier residues (e.g., phenylalanine) restrict access to lariciresinol, preventing its further reduction [1].
Mutagenesis experiments confirm this mechanism: substituting Ser98 in IiPLR1 with phenylalanine (S98F) abolishes lariciresinol reductase activity while retaining pinoresinol reduction capability. Conversely, introducing S98 into AtPrR2 (F98S) enables the enzyme to reduce both pinoresinol and lariciresinol, effectively switching its function from PrR to PLR. This residue governs substrate orientation and hydride transfer geometry from NADPH, ensuring the stereospecific formation of (-)-lariciresinol from the (+)-enantiomer of pinoresinol. In Sambucus species, dirigent proteins further regulate initial dimerization stereochemistry by directing coniferyl alcohol radicals toward (+)-pinoresinol formation, the preferred substrate for subsequent (-)-lariciresinol production [1] [8].
The lignan biosynthetic pathway exhibits deep evolutionary conservation across angiosperms, with PLR enzymes appearing in basal lineages like Amborella, Nymphaeales, and Austrobaileyales (ANA grade). Phylogenetic analyses reveal that PLRs share a common ancestor with isoflavone reductases (IFRs) and phenylcoumaran benzylic ether reductases (PCBERs), suggesting recruitment from flavonoid/phenylpropanoid metabolism early in angiosperm evolution. This conservation is evidenced by:
Table 2: Stereospecificity of Key Reductases in Lignan Biosynthesis
Enzyme | Source | Preferred Pinoresinol Enantiomer | Lariciresinol Product Enantiomer | Ability to Reduce Lariciresinol? | Key Residue (Position 98) |
---|---|---|---|---|---|
IiPLR1 | Isatis indigotica | (+)-form | (+)-form | Yes | Ser98 |
AtPrR2 | Arabidopsis thaliana | (-)-form | (-)-form | No | Phe98 |
FiPLR | Forsythia intermedia | (+)-form | (+)-form | Yes | Not specified |
AtPrR2 F98S Mutant | Engineered | (-)-form | (-)-form | Yes | Ser98 |
IiPLR1 S98F Mutant | Engineered | (+)-form | N/A | No | Phe98 |
The functional diversification of PLRs/PrRs (e.g., loss of lariciresinol reduction in AtPrR2) arises from minor structural modifications (e.g., residue 98 substitutions) rather than major evolutionary shifts. This allows lineage-specific tuning of lignan profiles (e.g., accumulation of (-)-lariciresinol vs. further conversion to (-)-secoisolariciresinol) while preserving core enzymatic machinery from basal angiosperms through core eudicots and monocots. The integration of the pathway with oxidative stress signaling (H₂O₂, NO) and phytohormones (SA) represents an ancient and conserved defense mechanism [1] [8].
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